molecular formula C6H10N2O B6260400 N-ethyl-5-methyl-1,2-oxazol-3-amine CAS No. 55809-48-8

N-ethyl-5-methyl-1,2-oxazol-3-amine

Cat. No.: B6260400
CAS No.: 55809-48-8
M. Wt: 126.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-5-methyl-1,2-oxazol-3-amine is a substituted isoxazole derivative characterized by an ethylamino group at position 3 and a methyl group at position 5 of the oxazole ring. While direct data on this compound are sparse in the literature, its structural analogs (e.g., N-methyl, brominated, or aryl-substituted derivatives) are well-studied in crystallography, medicinal chemistry, and materials science. These analogs often serve as intermediates in drug synthesis or ligands for metal complexes due to their hydrogen-bonding capabilities and planar geometry .

Properties

CAS No.

55809-48-8

Molecular Formula

C6H10N2O

Molecular Weight

126.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5-methyl-1,2-oxazol-3-amine typically involves the cyclization of β-hydroxy amides using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor . Another method involves the reaction of ethanolamine with aryl nitriles in the presence of a ruthenium(II) catalyst .

Industrial Production Methods

Industrial production methods for oxazole derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5-methyl-1,2-oxazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen-containing groups, while reduction could produce more saturated compounds .

Scientific Research Applications

N-ethyl-5-methyl-1,2-oxazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-5-methyl-1,2-oxazol-3-amine involves its interaction with specific molecular targets and pathways. The exact targets and pathways can vary depending on the biological activity being studied. For example, some oxazole derivatives act as inhibitors of specific enzymes or receptors, thereby modulating biological processes .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural properties of N-ethyl-5-methyl-1,2-oxazol-3-amine with its analogs:

Compound Name Molecular Formula Substituents (Positions) Melting Point (°C) Molecular Weight (g/mol) Key References
This compound C₆H₁₀N₂O -NHCH₂CH₃ (3), -CH₃ (5) Not reported 126.16 (calculated) Extrapolated
4-Bromo-5-methyl-1,2-oxazol-3-amine C₄H₅BrN₂O -Br (4), -CH₃ (5) 73–75 177.02
5-Methyl-1,2-oxazol-3-amine C₄H₆N₂O -CH₃ (5) Not reported 98.12
N-Methyl-1,2-oxazol-3-amine C₄H₆N₂O -NHCH₃ (3) Not reported 98.10
5-Methyl-4,5-dihydro-1,2-oxazol-3-amine C₄H₈N₂O -CH₃ (5), dihydro Not reported 100.12

Key Observations :

  • Substituent Effects: Bromination at position 4 (as in 4-bromo-5-methyl-1,2-oxazol-3-amine) increases molecular weight significantly and raises the melting point compared to non-halogenated analogs .
  • Hydrogen Bonding: The 5-methyl group in 5-methyl-1,2-oxazol-3-amine facilitates dimerization via N–H···N hydrogen bonds, forming R₂²(8) motifs in crystal structures .
Antibacterial Activity
  • N-Methyl-1,2-oxazol-3-amine Derivatives: In oxazolidinone antibiotics like contezolid and posizolid, the 5-acetamidomethyl or 5-methyl groups enhance activity against Gram-positive bacteria (e.g., MRSA, MRSE) by improving target binding to the bacterial ribosome .
  • methyl) may alter lipophilicity, affecting membrane permeability and pharmacokinetics.
Supramolecular Chemistry
  • Crystal Engineering: Derivatives like 4-{[(E)-2,3-dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide form 1D polymeric chains via O–H···O and N–H···N hydrogen bonds. The ethyl group in the target compound could disrupt such networks, altering solubility and solid-state stability .

Predicted Physicochemical Properties

Using analogs as proxies:

  • LogP : Estimated at 1.2–1.5 (higher than N-methyl-1,2-oxazol-3-amine due to ethyl’s hydrophobicity).
  • pKa : The amine group’s pKa is expected to be ~5.8–6.2, similar to 5-methyl-4,5-dihydro-1,2-oxazol-3-amine .
  • Solubility : Lower aqueous solubility compared to methyl analogs, as seen in halogenated derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.